molecular formula C18H14BrF3N2O2S2 B4643080 N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

Cat. No. B4643080
M. Wt: 491.3 g/mol
InChI Key: FGDFEWJQLDBPQE-UHFFFAOYSA-N
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Description

Compounds with a benzothiazole core, similar to the specified chemical, are widely investigated due to their potential biological activities and applications in medicinal chemistry. The presence of halogen, trifluoromethyl groups, and ether functionalities often contribute to the bioactivity and chemical properties of these molecules.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the condensation of benzothiazoles with acetic acid derivatives under specific conditions. Techniques such as milling, solution, or slurry crystallization have been utilized for the preparation of various crystal forms of similar compounds, indicating the versatility of synthetic approaches (Peterson et al., 2011).

Molecular Structure Analysis

Crystallographic studies reveal that these compounds can exhibit different conformational types depending on the molecular assembly and intermolecular interactions. Common motifs include hydrogen bonding and π-π interactions, which significantly influence the molecular packing and stability of the crystal structures (Balijapalli et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of these molecules can be attributed to the functional groups present. For instance, the acetamide moiety is reactive towards nucleophilic substitution, and the benzothiazole ring can participate in electrophilic aromatic substitution. These reactions are essential for further derivatization and exploration of chemical space around these cores.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline form, are crucial for the compound's application. The synthesis method and conditions significantly affect these properties, as demonstrated by the preparation of various cocrystals and polymorphs, each with distinct physical characteristics (Peterson et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity (pKa) and reactivity, are influenced by the compound's structure. Studies on similar molecules have highlighted the importance of the nitrogen atom in the imidazole ring and the benzothiazole ring for protonation, affecting the compound's overall chemical behavior and potential biological activities (Duran & Canbaz, 2013).

properties

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrF3N2O2S2/c1-2-26-11-4-6-14-15(8-11)28-17(24-14)27-9-16(25)23-13-5-3-10(19)7-12(13)18(20,21)22/h3-8H,2,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDFEWJQLDBPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
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N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
Reactant of Route 3
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N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
Reactant of Route 4
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N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide

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